



# Application Notes and Protocols: NMR Spectroscopy Techniques for Strained Organic Molecules

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Compound of Interest

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Introduction: Strained organic molecules, characterized by significant deviation from ideal bond angles and lengths, exhibit unique reactivity and conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of these challenging systems. This document provides an in-depth overview of key NMR techniques, detailed experimental protocols, and representative data for the characterization of strained organic molecules.

## **Key NMR Techniques for Strained Molecules**

The inherent strain in molecules such as cyclopropanes, cyclobutanes, bicyclobutanes, and norbornanes leads to unusual chemical shifts, coupling constants, and relaxation properties. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for unambiguous structure elucidation and conformational analysis.

• 1D ¹H and ¹³C NMR: These are the foundational experiments. For strained systems, proton and carbon signals can appear in unconventional regions of the spectrum. For instance, cyclopropane protons are highly shielded and resonate at approximately 0.22 ppm, a consequence of the ring current effect.[1] Similarly, the carbons in strained rings exhibit shifts that reflect their unique hybridization.[1]



- Correlation Spectroscopy (COSY): This 2D homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for establishing through-bond connectivity within a spin system.[2][3] In strained molecules with rigid frameworks, long-range couplings (over four or more bonds) can often be observed.
- Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space correlations between protons that are in close spatial proximity (typically < 5 Å).[4][5]</li>
   For rigid, strained molecules, NOESY is invaluable for determining stereochemistry and the relative orientation of substituents. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons.[3]
- Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded <sup>1</sup>H-<sup>13</sup>C pairs.[6] It is a highly sensitive method for assigning carbon resonances based on their attached protons. An edited HSQC can also provide information about the multiplicity of the carbon (CH, CH<sub>2</sub>, or CH<sub>3</sub>).[6]
- Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations
  between protons and carbons over two to four bonds (<sup>2</sup>J\_CH, <sup>3</sup>J\_CH, <sup>4</sup>J\_CH).[7] It is
  particularly powerful for identifying quaternary carbons and for connecting different spin
  systems across non-protonated atoms, which is common in complex polycyclic strained
  molecules.[7]
- Relaxation Time Measurements (T<sub>1</sub> and T<sub>2</sub>): The spin-lattice (T<sub>1</sub>) and spin-spin (T<sub>2</sub>) relaxation times provide insights into molecular dynamics.[8] In strained, rigid molecules, differences in T<sub>1</sub> and T<sub>2</sub> values for various nuclei can reflect their local mobility and the overall tumbling of the molecule in solution. These parameters are also critical for optimizing the repetition time in other NMR experiments to ensure quantitative results.

### **Quantitative Data for Strained Organic Molecules**

The following tables summarize typical NMR data for representative strained organic molecules. Note that chemical shifts are solvent-dependent.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (δ) in ppm



Molecule	Nucleus	Position	Chemical Shift (δ, ppm)	Solvent	Reference
Bicyclo[1.1.0] butane	<sup>1</sup> H	Bridgehead (exo)	1.61	Neat	[9][10]
<sup>1</sup> H	Methylene (endo)	0.45	Neat	[9][10]	
13 <b>C</b>	Bridgehead	22.8	Neat	[9][10]	_
13 <b>C</b>	Methylene	-2.6	Neat	[9][10]	
Cyclobutane	<sup>1</sup> H	-	1.96	-	[11]
13 <b>C</b>	-	22.4	-	[11]	
Norbornane	¹H	Bridgehead (1,4)	2.24	CCl <sub>4</sub>	[12]
<sup>1</sup> H	Methylene (2,3,5,6-exo)	1.50	CCl4	[12]	
¹H	Methylene (2,3,5,6- endo)	1.22	CCl4	[12]	_
<sup>1</sup> H	Bridge (7- syn)	1.46	CCl4	[12]	_
<sup>1</sup> H	Bridge (7- anti)	1.15	CCl4	[12]	_
13 <b>C</b>	Bridgehead (1,4)	36.5	-	[8]	_
13 <b>C</b>	Methylene (2,3,5,6)	30.0	-	[8]	_
13 <b>C</b>	Bridge (7)	38.6	-	[8]	_

Table 2: Selected Proton-Proton Coupling Constants (J $_HH$ ) in Hz



Molecule	Coupled Protons	J-Coupling (Hz)	Comments	Reference
Bicyclo[1.1.0]but ane	H_exo - H_exo	5.9	Long-range coupling	[9]
H_endo - H_endo	-4.4	Geminal coupling	[9]	
H_exo - H_endo	1.2	Geminal coupling	[9]	
trans-1,2- Diphenylcyclobut ane	H1 - H2	0.9	Vicinal, pseudo- di-equatorial	[13]
Norbornane	J_1,2exo	~3.5	Vicinal	[12]
J_1,2endo	~0	Vicinal	[12]	_
J_2exo,3exo	~9.0	Vicinal	[12]	_
J_2endo,3endo	~6.5	Vicinal	[12]	_
J_2exo,3endo	~3.0	Vicinal	[12]	

Table 3: Representative NOE and Relaxation Data Considerations



Parameter	Strained Molecule Consideration	Typical Values/Settings	Reference
NOE Buildup	Rigid structures lead to efficient NOE. Spin diffusion can be a concern in larger polycyclic systems.	For small, rigid molecules, NOEs can be observed up to 4-5 Å.	[14]
NOESY Mixing Time (d8)	For small, rigid molecules (<1000 Da), optimal mixing times are generally longer to allow for NOE buildup.	300 - 800 ms	[12][15]
T1 Relaxation Time	Can be longer for quaternary carbons and protons in sterically hindered environments. Affects the choice of recycle delay (d1) for quantitative measurements.	Varies significantly with molecular size and solvent viscosity. For small molecules, typically 1-5 s.	[8]
T <sub>2</sub> Relaxation Time	Can be shorter in cases of intermediate chemical exchange or in the presence of paramagnetic impurities.	Shorter than or equal to T1.[8]	[8]

# **Experimental Protocols Sample Preparation**

High-quality NMR data begins with proper sample preparation. Strained molecules can be reactive, so careful handling is often necessary.



- Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For reactive species, ensure the solvent is dry and degassed. Common choices include CDCl₃, C₀D₀, acetone-d₀, and DMSO-d₀.[16]
- Concentration:
  - ¹H NMR: 1-5 mg in 0.6-0.7 mL of solvent.
  - <sup>13</sup>C and 2D NMR: 5-30 mg in 0.6-0.7 mL of solvent. For highly strained or sensitive compounds, start with a lower concentration to avoid polymerization or degradation.
- Filtration: To remove particulate matter that can degrade spectral resolution, filter the sample solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry NMR tube.[10]
- Inert Atmosphere: For air- or moisture-sensitive compounds, prepare the sample in a glovebox or using Schlenk line techniques with degassed solvents. The NMR tube should be flame-sealed or capped with a septum and wrapped with Parafilm.

### **COSY (Correlation Spectroscopy) Protocol**

This protocol outlines the setup for a standard gradient-selected COSY (gCOSY) experiment.

- Acquire a <sup>1</sup>H Spectrum: Obtain a standard 1D <sup>1</sup>H spectrum of the sample. Optimize the spectral width (sw) to encompass all proton signals with a small baseline region on each side. Note the transmitter frequency offset (o1p).
- Load COSY Parameters: Create a new experiment and load a standard gCOSY parameter set.
- Set Spectral Parameters:
  - Transfer the sw and o1p from the 1D <sup>1</sup>H spectrum.
  - Set the number of scans (ns) to a multiple of 2 or 4 (e.g., 2, 4, 8). For dilute samples, increase ns.



- The number of increments in the indirect dimension (td(F1)) determines the resolution in that dimension. A value of 256 or 512 is common for small molecules.
- Acquisition: Start the acquisition (zg).
- Processing: After acquisition, perform a 2D Fourier transform (xfb). Phase the spectrum and reference it correctly. Symmetrize the spectrum if necessary.

# NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol

This protocol is for a 2D NOESY experiment, suitable for determining spatial proximities in rigid, strained molecules.

- Acquire a <sup>1</sup>H Spectrum: As with COSY, start with an optimized 1D <sup>1</sup>H spectrum to set sw and o1p.
- Load NOESY Parameters: Create a new experiment and load a standard phase-sensitive gradient-selected NOESY parameter set (e.g., noesygpph).
- Set Key Parameters:
  - Transfer sw and o1p from the 1D spectrum.
  - Mixing Time (d8): This is the most critical parameter. For small, rigid strained molecules (MW < 1000 Da), a mixing time of 300-800 ms is a good starting point.[12][15] Shorter mixing times may be needed if spin diffusion is suspected.
  - Recycle Delay (d1): Should be at least 1.5 times the longest T<sub>1</sub> of interest to allow for sufficient relaxation.
  - Set ns to a multiple of 2 or 4, and td(F1) to 256 or 512.
- Acquisition: Start the acquisition (zg).
- Processing: Perform a 2D Fourier transform (xfb). Carefully phase the spectrum. NOESY
  cross-peaks should have the opposite phase to the diagonal peaks for small molecules.



# HSQC (Heteronuclear Single Quantum Coherence) Protocol

This protocol describes setting up an edited HSQC experiment for <sup>1</sup>H-<sup>13</sup>C one-bond correlations.

- Acquire <sup>1</sup>H and <sup>13</sup>C Spectra: Obtain 1D spectra for both nuclei to determine their respective spectral widths (sw for <sup>1</sup>H and sw for <sup>13</sup>C) and offsets (o1p for <sup>1</sup>H and o2p for <sup>13</sup>C).
- Load HSQC Parameters: Create a new experiment and load a standard edited, phasesensitive gradient HSQC parameter set (e.g., hsqcedetgpsisp2.2).
- Set Spectral Parameters:
  - Set the <sup>1</sup>H and <sup>13</sup>C spectral widths and offsets.
  - The experiment is optimized for an average one-bond <sup>1</sup>J\_CH coupling constant. A typical value is 145 Hz for sp<sup>3</sup> carbons and 160 Hz for sp<sup>2</sup> carbons. For strained rings with altered hybridization, this value may need adjustment.
  - Set ns to a multiple of 4 or 8. td(F1) is often set to 128 or 256.
- Acquisition: Start the acquisition (zg).
- Processing: Perform a 2D Fourier transform (xfb), phase, and reference the spectrum.
   Edited HSQC spectra will show CH/CH<sub>3</sub> peaks with one phase and CH<sub>2</sub> peaks with the opposite phase.

# HMBC (Heteronuclear Multiple Bond Correlation) Protocol

This protocol is for a gHMBC experiment to identify long-range <sup>1</sup>H-<sup>13</sup>C correlations.

 Acquire <sup>1</sup>H and <sup>13</sup>C Spectra: As with HSQC, determine the spectral parameters for both nuclei.

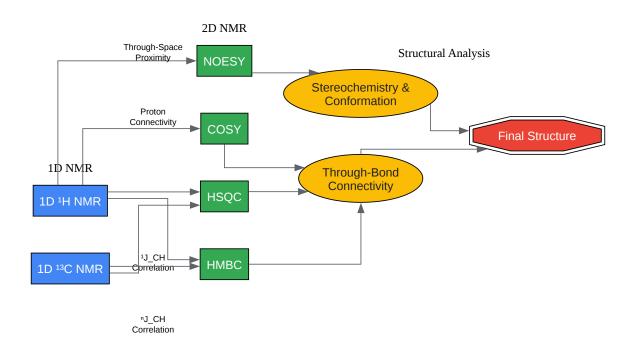


- Load HMBC Parameters: Create a new experiment and load a standard gradient HMBC parameter set (e.g., hmbcgplpndqf).
- Set Key Parameters:
  - Set the <sup>1</sup>H and <sup>13</sup>C spectral widths and offsets.
  - Long-Range Coupling Constant (d6 or equivalent): The experiment is optimized for a long-range "J\_CH coupling. A value of 8-10 Hz is a common starting point.[17] For strained systems that may exhibit unusual long-range couplings, it may be necessary to run the experiment with different optimization values (e.g., 4 Hz and 12 Hz) to detect all correlations.[18]
  - Set ns to a multiple of 8 or 16, and td(F1) to 256 or 512.
- Acquisition: Start the acquisition (zg).
- Processing: Perform a 2D Fourier transform (xfb). HMBC spectra are typically processed in magnitude mode, so only positive peaks are displayed.

#### **Visualizations**

### **Experimental Workflow for Structure Elucidation**



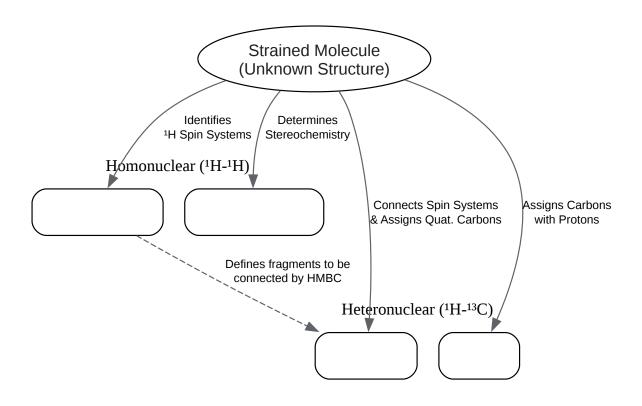


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Caption: Workflow for elucidating the structure of a strained organic molecule using NMR.

### **Logical Relationships in 2D NMR**





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Caption: Logical relationships between key 2D NMR experiments for strained molecules.

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